molecular formula C10H18O3 B1583546 Ethyl 5,5-dimethyl-3-oxohexanoate CAS No. 5435-91-6

Ethyl 5,5-dimethyl-3-oxohexanoate

Cat. No.: B1583546
CAS No.: 5435-91-6
M. Wt: 186.25 g/mol
InChI Key: PVBDWJORUZWRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethyl-3-oxohexanoate is an organic compound with the molecular formula C10H18O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the third carbon and two methyl groups at the fifth carbon. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,5-dimethyl-3-oxohexanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by acidification to yield the desired product. The reaction typically proceeds as follows:

  • Ethyl acetoacetate is reacted with isobutyraldehyde in the presence of a base such as sodium ethoxide.
  • The reaction mixture is then acidified using hydrochloric acid to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,5-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 5,5-dimethyl-3-oxohexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .

Comparison with Similar Compounds

  • Ethyl 5-methyl-3-oxohexanoate
  • Ethyl 5,5-dimethyl-3-hydroxyhexanoate
  • Ethyl 5,5-dimethyl-3-oxoheptanoate

Comparison: Ethyl 5,5-dimethyl-3-oxohexanoate is unique due to the presence of two methyl groups at the fifth carbon, which imparts steric hindrance and influences its reactivity. Compared to Ethyl 5-methyl-3-oxohexanoate, it has a higher degree of substitution, affecting its chemical behavior and applications. The presence of the keto group at the third carbon also distinguishes it from other similar esters .

Properties

IUPAC Name

ethyl 5,5-dimethyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBDWJORUZWRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281353
Record name ethyl 5,5-dimethyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5435-91-6
Record name 5435-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5,5-dimethyl-3-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,5-dimethyl-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,5-dimethyl-3-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,5-dimethyl-3-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5,5-dimethyl-3-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5,5-dimethyl-3-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5,5-dimethyl-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.